molecular formula C17H19N3O4 B6395146 2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid, 95% CAS No. 1261977-59-6

2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid, 95%

Cat. No. B6395146
CAS RN: 1261977-59-6
M. Wt: 329.35 g/mol
InChI Key: HSVACHHDYMRYSC-UHFFFAOYSA-N
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Description

2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid (also known as 2-Amino-5-((4-tert-butoxycarbonyl)amino)benzonitrile) is a compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 111-112°C and a purity of 95%. This compound is a derivative of isonicotinic acid, which is commonly used in the synthesis of a variety of drugs and pharmaceuticals. In addition, this compound has been used as a building block for the synthesis of a range of other compounds, including those used in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including those involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of various enzymes involved in the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid are not fully understood. However, this compound has been shown to inhibit the activity of various enzymes, including those involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of various enzymes involved in the synthesis of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high purity, which makes it ideal for use in a variety of experiments. In addition, this compound is relatively stable and has a low melting point, making it easy to work with in the laboratory. However, this compound can be toxic and can cause irritation if not handled properly. Furthermore, this compound can be difficult to obtain in large quantities.

Future Directions

The future of 2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid is promising. This compound has been used in a variety of scientific research applications, and its potential is still being explored. Possible future directions include the use of this compound in the synthesis of new drugs and pharmaceuticals, as well as in the development of new enzyme inhibitors. In addition, this compound could be used in the study of enzyme kinetics and the design of new drugs. Furthermore, this compound could be used in the development of new compounds for drug discovery and development.

Synthesis Methods

The synthesis of 2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid can be achieved through a two-step process. The first step involves the reaction of isonicotinic acid with 4-bromo-3-chlorobenzonitrile in the presence of a base, such as potassium carbonate, to form 2-amino-5-(4-bromo-3-chlorobenzonitrile). The second step involves the reaction of the intermediate with tert-butyl isocyanate in the presence of a base, such as sodium carbonate, to form the final product.

Scientific Research Applications

2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a range of other compounds, including those used in drug discovery and development. In addition, this compound has been used in the synthesis of a variety of drugs and pharmaceuticals, including anticonvulsants, anti-depressants, and anti-inflammatory agents. Furthermore, this compound has been used in the study of enzyme kinetics and the design of new drugs.

properties

IUPAC Name

2-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-11-6-4-10(5-7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVACHHDYMRYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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